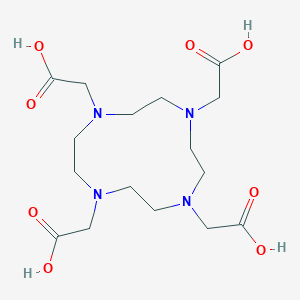

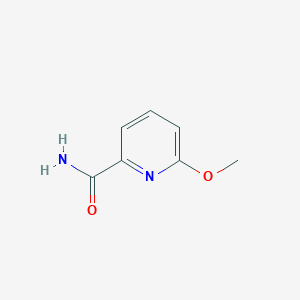

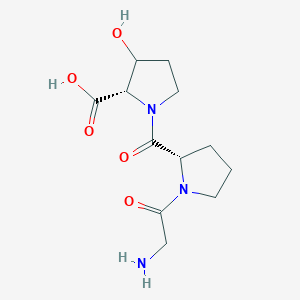

H-Gly-Pro-Hyp-OH

概要

説明

H-Gly-Pro-Hyp-OH, also known as Collagen Tripeptide, is a bioactive peptide that plays roles in various physiological functions . It is a peptidic inhibitor of dipeptidylpeptidase-IV (DPP-IV) . This compound is used as an ingredient in anti-wrinkle cosmetic compositions .

Synthesis Analysis

The synthesis of this compound involves the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH . The synthesis process is performed using Fmoc/tBu chemistry, a standard stepwise chain elongation procedure on solid support .

Chemical Reactions Analysis

This compound plays a role in various physiological functions. It has been observed to have a chondroprotective effect in mouse articular cartilage . In addition, it has been reported to have potent anti-photoaging activities .

科学的研究の応用

皮膚の抗光老化

トリペプチド 29 は、コラーゲン由来の強力な抗光老化ペプチドとして特定されています。特に UVB に誘発される皮膚老化に対して、皮膚の健康を目的とした機能性食品に適用した場合、大きな可能性を示しています。 また、光老化の影響から皮膚を保護する効果があるため、化粧品成分としても使用されています .

皮膚の健康のための化粧品成分

バイオアクティブペプチドとして、トリペプチド 29 は経口活性があり、化粧品に使用されていると報告されています。 その特性は、皮膚の健康を維持し、UV 曝露による老化の影響を防ぐのに役立ちます .

薬理学的バイオアベイラビリティ

研究は、Gly-Pro-Hyp 由来の Pro-Hyp ジペプチドは、経口投与後数時間にわたってヒト血流中に高濃度で存在することを示しており、薬理学的バイオアベイラビリティと潜在的な治療用途を示唆しています .

コラーゲンの構造安定性

トリペプチド 29 は、動物における重要な構造モチーフであるコラーゲン三重らせんの、水酸化誘発安定化に貢献します。 この安定化は、さまざまな組織の完全性を維持するために重要です .

酵素安定性と腸管吸収

研究によると、トリペプチド 29 は酵素安定性を持ち、腸管に良好に吸収されることが示されています。 これは、トリペプチド 29 が、消費後にさまざまな生理機能を果たすことができる経口可能なコラーゲントリペプチドであることを意味します .

作用機序

The mechanism of action of H-Gly-Pro-Hyp-OH involves its interaction with JUN and FOS and regulation of IL-17 and TNF signaling pathways . It has been shown to inhibit dermal collagen decomposition by reducing collagenase (matrix metalloproteinases: MMP-3 and MMP-13) and gelatinase activity (MMP-2 and MMP-9), reducing skin moisture loss and wrinkling significantly, regulating skin hydration, increasing skin elasticity, and recovering collagen degradation and elastic fiber abnormalities caused by ultraviolet radiation .

Safety and Hazards

According to the safety data sheet, H-Gly-Pro-Hyp-OH should be handled with care to prevent the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, it should be picked up mechanically .

将来の方向性

生化学分析

Biochemical Properties

Tripeptide 29 is involved in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing collagen production . This interaction is crucial for maintaining skin health and combating aging .

Cellular Effects

Tripeptide 29 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates dermal fibroblasts, enhancing collagen synthesis activity .

Molecular Mechanism

The mechanism of action of Tripeptide 29 is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It tricks the skin into thinking that new collagen is needed, thereby promoting collagen synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tripeptide 29 change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Metabolic Pathways

Tripeptide 29 is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOBSAZWJLOGY-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-62-2 | |

| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801311276 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2239-67-0 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripeptide-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPEPTIDE-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding the effects of palmitoyl tripeptide on skin?

A1: Research suggests that palmitoyl tripeptide, a synthetic derivative of the natural collagen tripeptide H-Gly-Pro-Hyp-OH (Tripeptide-29), shows promise as an anti-aging compound. In vitro studies demonstrate its ability to stimulate both collagen production and fibroblast proliferation. [] Furthermore, human studies utilizing non-invasive instruments revealed that topical application of cosmetics containing palmitoyl tripeptide led to significant improvements in skin wrinkles and elasticity after eight weeks of use. [] These findings highlight the potential of palmitoyl tripeptide as an active ingredient in anti-aging skincare formulations.

Q2: How does the structure of this compound relate to its function in collagen?

A2: While the provided research focuses on palmitoyl tripeptide, the core structure of this compound is fundamental to its role in collagen. This tripeptide sequence, particularly the presence of hydroxyproline (Hyp), allows collagen molecules to form their characteristic triple helix structure. [] This unique conformation provides collagen with its tensile strength and stability, essential for its structural role in various tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)